molecular formula C19H18N2O2 B8055492 (3Z)-3-(1-anilinoethylidene)-5-benzylpyrrolidine-2,4-dione

(3Z)-3-(1-anilinoethylidene)-5-benzylpyrrolidine-2,4-dione

Cat. No.: B8055492
M. Wt: 306.4 g/mol
InChI Key: KWSXUGYAGMSUTN-LGMDPLHJSA-N
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Description

It is known for its role in inhibiting microtubule polymerization, making it a valuable tool in the study of cell division and cancer research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TN-16 involves multiple steps, including the formation of key intermediates through specific reaction conditions. Detailed synthetic routes and reaction conditions are typically proprietary and may vary depending on the manufacturer.

Industrial Production Methods

Industrial production of TN-16 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization and chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

TN-16 undergoes various chemical reactions, including:

    Oxidation: TN-16 can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert TN-16 into reduced forms with different biological activities.

    Substitution: TN-16 can participate in substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in the reactions of TN-16 include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction .

Major Products

The major products formed from the reactions of TN-16 depend on the specific reaction conditions and reagents used. These products can include oxidized, reduced, or substituted derivatives with varying biological activities .

Scientific Research Applications

TN-16 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a tool to study reaction mechanisms.

    Biology: Employed in cell biology research to study microtubule dynamics and cell division.

    Medicine: Investigated for its potential therapeutic effects in cancer treatment due to its ability to inhibit microtubule polymerization.

    Industry: Utilized in the development of new drugs and as a reference compound in quality control.

Mechanism of Action

TN-16 exerts its effects by binding to tubulin, a protein that forms microtubules. By inhibiting microtubule polymerization, TN-16 disrupts cell division, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism makes it a valuable tool in cancer research and drug development .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to TN-16 include other microtubule inhibitors such as:

    Colchicine: A well-known microtubule inhibitor used in the treatment of gout.

    Vinblastine: A chemotherapy drug that inhibits microtubule formation.

    Paclitaxel: Another chemotherapy agent that stabilizes microtubules and prevents their disassembly.

Uniqueness

TN-16 is unique in its specific binding affinity and inhibition profile compared to other microtubule inhibitors. Its distinct chemical structure allows for unique interactions with tubulin, making it a valuable tool for studying microtubule dynamics and developing new therapeutic agents .

Properties

IUPAC Name

(3Z)-3-(1-anilinoethylidene)-5-benzylpyrrolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-13(20-15-10-6-3-7-11-15)17-18(22)16(21-19(17)23)12-14-8-4-2-5-9-14/h2-11,16,20H,12H2,1H3,(H,21,23)/b17-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWSXUGYAGMSUTN-LGMDPLHJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C1C(=O)C(NC1=O)CC2=CC=CC=C2)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/1\C(=O)C(NC1=O)CC2=CC=CC=C2)/NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.